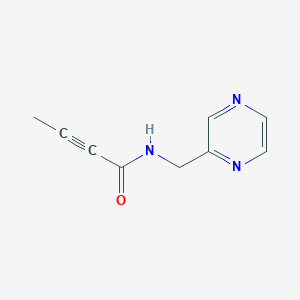

![molecular formula C16H14IN3O3S2 B2818176 N-[6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-iodobenzamide CAS No. 881219-88-1](/img/structure/B2818176.png)

N-[6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-iodobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a benzothiazole derivative, which is a type of heterocyclic compound. Benzothiazoles are known for their wide range of biological activities and are part of many drugs and useful compounds .

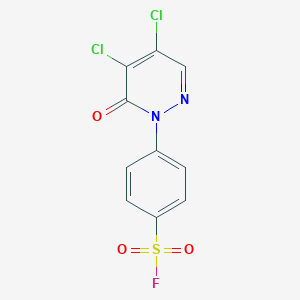

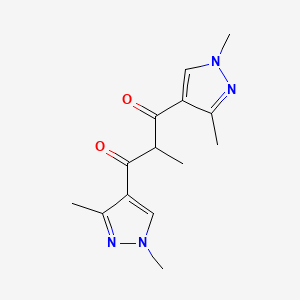

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, an ethylsulfamoyl group, and an iodobenzamide group. The exact structure would depend on the specific locations of these groups on the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications

Synthesis and Pharmacological Potential

Synthesis and Electrophysiological Activity

Research has delved into the synthesis and cardiac electrophysiological activities of N-substituted benzamide derivatives, indicating their potential as class III electrophysiological agents, which could have implications for treating arrhythmias (Morgan et al., 1990). These compounds, including various benzamide analogs, have shown comparable potency to known agents in clinical trials, hinting at their significant therapeutic potential.

Antifungal and Antibacterial Activities

New derivatives of benzothiazole, including those with benzamide moieties, have been synthesized and tested for potent antibacterial and entomological activities (Chaudhary et al., 2011). Such compounds exhibit a broad spectrum of action against various microorganisms, indicating their usefulness in developing new antimicrobial agents.

Material Science and Synthetic Applications

Molecular Structural Analysis

Advanced techniques have been used to study the molecular structures and vibrational modes of benzothiazole derivatives. Research involving FTIR, Raman, and DFT studies on benzothiazole compounds has provided insights into their chemical reactivity and potential drug-likeness, which can be crucial for designing new materials with specific properties (Ünsalan et al., 2020).

Synthetic Utilization

The conversion of thiobenzamides to benzothiazoles through intramolecular cyclization presents a new method for synthesizing benzothiazole derivatives. This process opens up avenues for creating a wide range of compounds for various applications, from pharmaceuticals to materials science (Downer-Riley & Jackson, 2008).

Advanced Pharmaceutical Applications

Antitumor Activities

Studies on benzothiazoles, including derivatives similar to N-[6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-iodobenzamide, have focused on their antitumor properties. Investigations into the C- and N-oxidation products of antitumor 2-(4-aminophenyl)benzothiazoles have highlighted the critical role of metabolic oxidation in their anticancer activity, providing insights into their mechanism of action and potential therapeutic applications (Kashiyama et al., 1999).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-[6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-iodobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14IN3O3S2/c1-2-18-25(22,23)12-7-8-13-14(9-12)24-16(19-13)20-15(21)10-3-5-11(17)6-4-10/h3-9,18H,2H2,1H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REMGBWRKXCOTDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14IN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-dimethoxy-3-(2-thienylmethyl)-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine](/img/structure/B2818099.png)

![tert-Butyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2818103.png)

![N-(4-bromophenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2818105.png)

![2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2818110.png)

![4-(6-Methyl-imidazo[2,1-b]thiazol-5-yl)-thiazol-2-ylamine](/img/structure/B2818113.png)